
lithium;prop-1-en-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;prop-1-en-2-ylbenzene is a chemical compound that combines lithium with prop-1-en-2-ylbenzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-1-en-2-ylbenzene typically involves the reaction of lithium with prop-1-en-2-ylbenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and high yield. The process often includes steps such as purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;prop-1-en-2-ylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated products, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Lithium;prop-1-en-2-ylbenzene has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Research in biology may involve the use of this compound to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: In medicine, the compound is investigated for its potential use in drug development and as a treatment for various conditions.
Industry: Industrial applications include the use of this compound in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of lithium;prop-1-en-2-ylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by modulating neurotransmitter activity, influencing signal transduction pathways, and altering cellular processes. The specific molecular targets and pathways involved can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium;prop-1-en-2-ylbenzene include other lithium-organic compounds and benzene derivatives. Examples include lithium phenylacetylene and lithium benzyl alcohol.
Uniqueness
This compound is unique due to its specific combination of lithium and prop-1-en-2-ylbenzene, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications that may not be achievable with other similar compounds.
Propiedades
Número CAS |
112931-02-9 |
|---|---|
Fórmula molecular |
C9H9Li |
Peso molecular |
124.1 g/mol |
Nombre IUPAC |
lithium;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h3-4,6-7H,1H2,2H3;/q-1;+1 |
Clave InChI |
NFQXODPLYVVKJI-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(=C)C1=CC=C[C-]=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


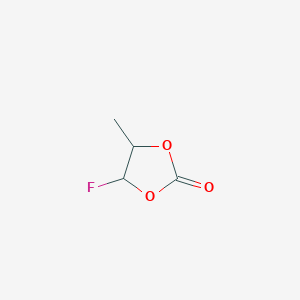
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)

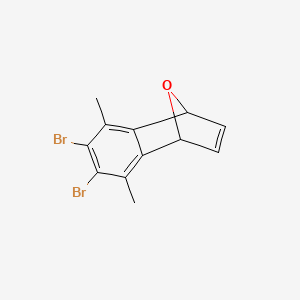
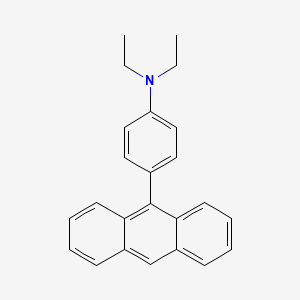
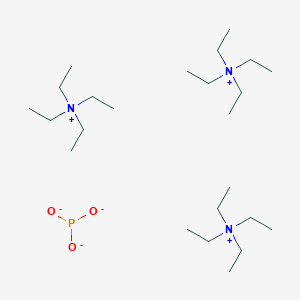
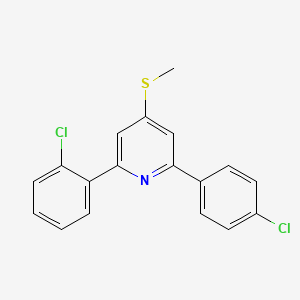

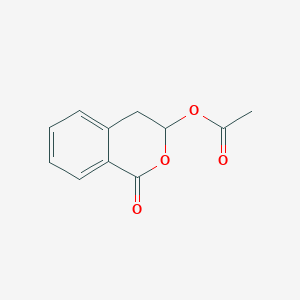
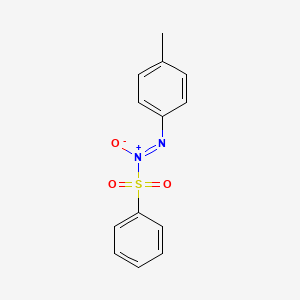
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
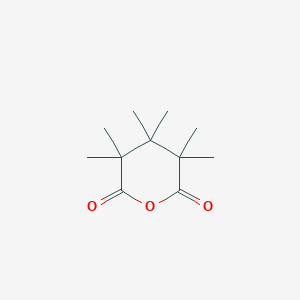
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

